molecular formula C13H9BrClN3OS B4551476 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide CAS No. 6412-03-9

3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide

Cat. No.: B4551476
CAS No.: 6412-03-9
M. Wt: 370.65 g/mol
InChI Key: FIMPGXMDIUQCKW-UHFFFAOYSA-N
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Description

3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide is a chemical compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of bromine, chlorine, and pyridine moieties in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of 3-bromobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate isothiocyanate. This intermediate then reacts with 5-chloropyridin-2-amine to yield the final product. The reaction conditions generally include:

    Solvent: Acetone

    Temperature: Room temperature to reflux

    Reagents: 3-bromobenzoyl chloride, potassium thiocyanate, 5-chloropyridin-2-amine

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiourea moiety can undergo oxidation to form sulfoxides or sulfones.

    Coupling Reactions: The pyridine ring can participate in coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones.

    Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, including antitubercular, antibacterial, and antifungal compounds.

    Agriculture: The compound can be used in the development of pesticides and herbicides.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The thiourea moiety can form strong hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π stacking interactions. These interactions can disrupt the normal function of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3,5-dichlorophenyl)benzamide
  • 5-bromo-2-chloropyridine
  • 2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide

Uniqueness

3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in various chemical reactions

Properties

IUPAC Name

3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClN3OS/c14-9-3-1-2-8(6-9)12(19)18-13(20)17-11-5-4-10(15)7-16-11/h1-7H,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMPGXMDIUQCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365669
Record name 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6412-03-9
Record name 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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